Corossoline

Descripción

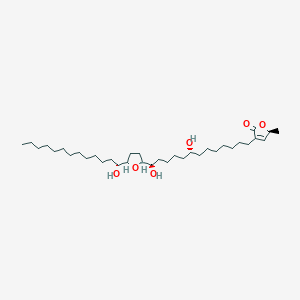

Corossoline is a monotetrahydrofuran (THF) ring-containing acetogenin isolated from the seeds of Annona muricata (soursop) in 1991 . It belongs to the Annonaceous acetogenin family, known for their potent cytotoxicity, antitumor, and pesticidal activities. Structurally, this compound features a C-35 or C-37 aliphatic chain with an α,β-unsaturated γ-lactone moiety and a single THF ring. Its absolute stereochemistry, except at the C-8' hydroxyl group, was initially deduced using Mosher’s method applied to related compounds like reticulatacin . The unresolved C-8' configuration led to synthetic efforts to produce (8'R)- and (8'S)-diastereomers, which confirmed the natural configuration as (8'R) through comparative analysis of physical data .

Propiedades

Número CAS |

133352-34-8 |

|---|---|

Fórmula molecular |

C35H64O6 |

Peso molecular |

580.9 g/mol |

Nombre IUPAC |

(2S)-4-[(8R,13R)-8,13-dihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H64O6/c1-3-4-5-6-7-8-9-10-14-17-23-31(37)33-25-26-34(41-33)32(38)24-19-18-22-30(36)21-16-13-11-12-15-20-29-27-28(2)40-35(29)39/h27-28,30-34,36-38H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+/m0/s1 |

Clave InChI |

GBNCDYGXXWZSAO-YZDQYAEISA-N |

SMILES isomérico |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |

SMILES canónico |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCCCC2=CC(OC2=O)C)O)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Annonaceous Acetogenins

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Comparative Findings

Structural Complexity and Bioactivity: this compound’s single THF ring contrasts with multi-THF analogues like Annonacin, which exhibit higher neurotoxicity but require more complex syntheses . The C-8' stereochemistry in this compound significantly impacts its melting point and optical rotation, distinguishing it from synthetic diastereomers .

Synthetic Methodologies: this compound’s synthesis involves asymmetric dihydroxylation (AD-mix-β) and epoxide coupling, whereas Annonacin requires iterative THF ring formation . Derivatization (e.g., trimethyl phosphate esters) is critical for resolving ambiguities in NMR data, a challenge less prominent in analogues like Corossolin .

Biological Efficacy: this compound’s cytotoxicity is comparable to Annonacin but with lower neurotoxic risk due to its simpler structure . Annocherin’s additional oxygen atoms enhance its antiparasitic activity but reduce stability compared to this compound .

Physical Property Discrepancies :

Research Implications and Challenges

- Stereochemical Ambiguities : Despite synthetic advances, correlating NMR data with absolute configurations remains challenging, as seen in this compound’s C-8' position .

- Biological Targeting : this compound’s selectivity for cancer cells over neurons makes it a safer candidate than multi-THF analogues, though less potent .

- Synthetic Optimization : Improved asymmetric catalysis and derivatization protocols are needed to streamline acetogenin production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.